[4-(1-ADAMANTYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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Overview
Description
4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a unique combination of adamantyl and piperazino groups attached to a fluorophenyl methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group is introduced through a reaction involving adamantane derivatives. For example, 1-adamantylamine can be synthesized from adamantane via nitration, reduction, and subsequent amination.
Piperazine Derivative Formation: The piperazine ring is formed by reacting ethylenediamine with appropriate reagents to yield piperazine.
Coupling Reaction: The adamantyl group is then coupled with the piperazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.
Introduction of the Fluorophenyl Methanone Group:
Industrial Production Methods
Industrial production of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of adamantanone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the fluorophenyl methanone moiety, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicinal chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
In the materials science industry, the compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The piperazine ring can interact with receptors or enzymes, while the fluorophenyl methanone moiety can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the adamantyl moiety.
Adamantanone Derivatives: Compounds with similar adamantyl structures but different functional groups.
Fluorophenyl Methanone Derivatives: Compounds with similar fluorophenyl methanone cores but different substituents.
Uniqueness
The uniqueness of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE lies in its combination of the adamantyl, piperazine, and fluorophenyl methanone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c22-19-3-1-18(2-4-19)20(25)23-5-7-24(8-6-23)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWPIUEJFMSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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